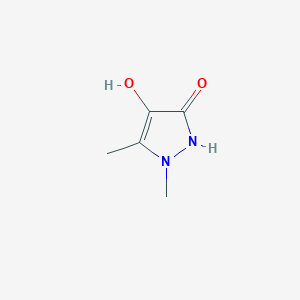
4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common starting materials might include hydrazines and diketones. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Formation of reduced forms or hydrogenated derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
作用机制
The mechanism by which 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Similar compounds to 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one might include other pyrazolone derivatives, such as:
- 4-Hydroxy-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-Hydroxy-1-methyl-2-phenyl-3-pyrazolin-5-one
Uniqueness
The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and potential applications. Its distinct properties might make it particularly suitable for certain applications where other compounds are less effective.
属性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
4-hydroxy-2,3-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)5(9)6-7(3)2/h8H,1-2H3,(H,6,9) |
InChI 键 |
HIOWCQPVMAVVBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


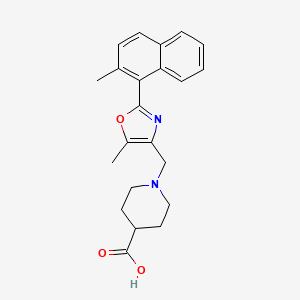
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/no-structure.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
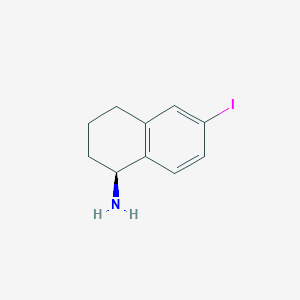
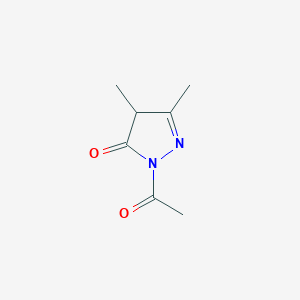
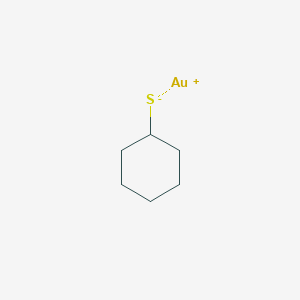

![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)
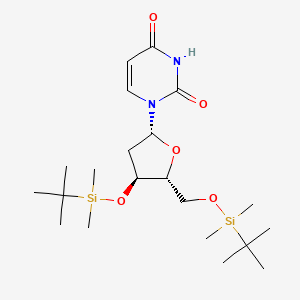
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)

